{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride
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Overview
Description
{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C10H17ClO3S and a molecular weight of 252.76 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused to a decane ring system. This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride typically involves the reaction of a spirocyclic alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Medicinal Chemistry: Employed in the synthesis of potential pharmaceutical agents, particularly those containing sulfonamide or sulfonate ester functionalities.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of {1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .
Comparison with Similar Compounds
Similar Compounds
{2-Oxaspiro[4.5]decan-3-yl}methanesulfonyl chloride: Similar in structure but differs in the position of the oxaspiro ring and the sulfonyl chloride group.
Methanesulfonyl Chloride: A simpler compound without the spirocyclic structure, commonly used in organic synthesis.
Uniqueness
{1-Oxaspiro[4.5]decan-2-yl}methanesulfonyl chloride is unique due to its spirocyclic structure, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex organic molecules and advanced materials .
Properties
IUPAC Name |
1-oxaspiro[4.5]decan-2-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO3S/c11-15(12,13)8-9-4-7-10(14-9)5-2-1-3-6-10/h9H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFSTJSTAYLPNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC(O2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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